N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound characterized by its unique bicyclic structure and the presence of an acetylsulfamoyl group. The compound features a bicyclo[2.2.1]heptane framework, which is known for its rigidity and ability to engage in various chemical interactions. The molecular formula for this compound is C14H18N2O4S, and it has a molecular weight of approximately 306.37 g/mol.
The chemical reactivity of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can be attributed to its functional groups. The acetylsulfamoyl moiety can participate in nucleophilic substitution reactions, while the carboxamide group can engage in hydrolysis and other reactions typical of amides. The bicyclic structure may also facilitate cycloadditions and rearrangements under specific conditions, making it a versatile building block in organic synthesis.
Research indicates that compounds similar to N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The acetylsulfamoyl group is particularly noted for its potential in inhibiting certain enzymes related to inflammation and infection, suggesting that this compound may have therapeutic applications in treating autoimmune diseases and infections.
The synthesis of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves several steps:
These steps may vary based on the specific reagents and conditions used, but they reflect common strategies employed in organic synthesis.
This comparison highlights the unique aspects of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide while illustrating how modifications to its structure can influence its properties and potential uses in medicinal chemistry.
Interaction studies involving N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide could focus on its binding affinity to specific biological targets, such as enzymes or receptors involved in inflammatory pathways. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy and selectivity.
Several compounds share structural similarities with N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide, including:
| Compound Name | Structural Features | Potential
XLogP3 1.9
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 2
Exact Mass 336.11437830 g/mol
Monoisotopic Mass 336.11437830 g/mol
Heavy Atom Count 23
Dates
Last modified: 08-09-2024
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